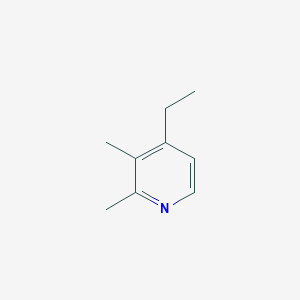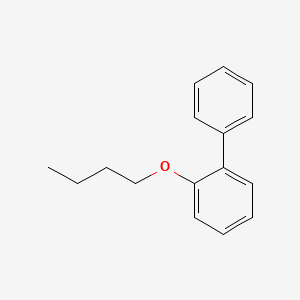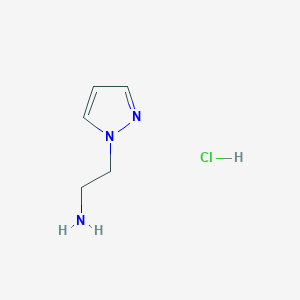![molecular formula C14H12O2 B13944457 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one CAS No. 56771-84-7](/img/structure/B13944457.png)
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclo framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar bicyclic structure but lacks the phenyl group.
9-Methyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar structure with a methyl group instead of a phenyl group
Uniqueness
The presence of the phenyl group in 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one distinguishes it from other similar compounds. This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its applications and properties .
特性
CAS番号 |
56771-84-7 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
9-phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one |
InChI |
InChI=1S/C14H12O2/c15-14-11-8-4-5-9-12(16-14)13(11)10-6-2-1-3-7-10/h1-9,11-13H |
InChIキー |
PMNXZUFWNOCUNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3C=CC=CC2OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)






![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)


